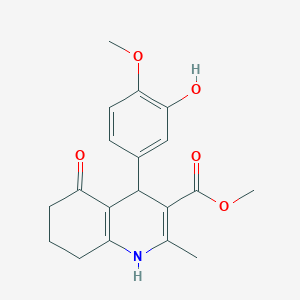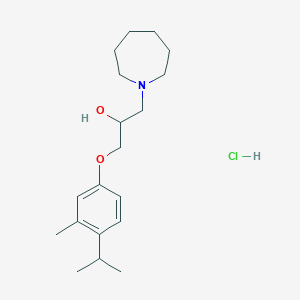![molecular formula C16H17FO3 B5164425 1-fluoro-2-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5164425.png)
1-fluoro-2-[3-(4-methoxyphenoxy)propoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-2-[3-(4-methoxyphenoxy)propoxy]benzene is a synthetic compound that belongs to the family of aryl fluorides. This compound is widely used in scientific research due to its unique properties and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1-fluoro-2-[3-(4-methoxyphenoxy)propoxy]benzene is not fully understood. However, it is believed to exert its effects by interacting with specific molecular targets in cells. In pharmaceutical research, it has been shown to inhibit the activity of certain enzymes and receptors involved in disease progression. In agrochemical research, it has been shown to interfere with the growth and development of pests and weeds. In materials science, it has been shown to influence the physical and chemical properties of materials.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound vary depending on the specific application and concentration used. In pharmaceutical research, it has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective effects. In agrochemical research, it has been shown to exhibit herbicidal and pesticidal effects. In materials science, it has been shown to influence the mechanical, optical, and electronic properties of materials.
Advantages and Limitations for Lab Experiments
The advantages of using 1-fluoro-2-[3-(4-methoxyphenoxy)propoxy]benzene in lab experiments include its unique properties, high purity, and potential applications in various fields. However, its limitations include its low yield, high cost, and potential toxicity.
Future Directions
There are several future directions for the use of 1-fluoro-2-[3-(4-methoxyphenoxy)propoxy]benzene in scientific research. In pharmaceutical research, it can be further investigated for its potential as a drug candidate for the treatment of various diseases. In agrochemical research, it can be further studied for its potential as a safer and more effective pesticide and herbicide. In materials science, it can be further explored for its potential as a building block for the synthesis of novel materials with unique properties. Additionally, the mechanism of action and biochemical and physiological effects of this compound can be further elucidated to better understand its potential applications in various fields.
Synthesis Methods
The synthesis of 1-fluoro-2-[3-(4-methoxyphenoxy)propoxy]benzene involves the reaction of 1-bromo-2-fluorobenzene with 3-(4-methoxyphenoxy)propyl magnesium bromide in the presence of a palladium catalyst. This reaction leads to the formation of the desired compound with a yield of around 50%. The purity of the compound can be increased by further purification techniques such as column chromatography.
Scientific Research Applications
1-Fluoro-2-[3-(4-methoxyphenoxy)propoxy]benzene has been extensively used in scientific research due to its potential applications in various fields. In pharmaceutical research, this compound has been investigated for its potential as a drug candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders. In agrochemical research, it has been studied for its potential as a pesticide and herbicide. In materials science, it has been investigated for its potential as a building block for the synthesis of novel materials with unique properties.
Properties
IUPAC Name |
1-fluoro-2-[3-(4-methoxyphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FO3/c1-18-13-7-9-14(10-8-13)19-11-4-12-20-16-6-3-2-5-15(16)17/h2-3,5-10H,4,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIPIFILCWZQGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCOC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![diisopropyl 4-[5-(2,5-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5164352.png)
![2-(allylthio)-4-[(5-iodo-2-furyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B5164363.png)

![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide](/img/structure/B5164374.png)

![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzenesulfonate](/img/structure/B5164378.png)
![N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5164386.png)
![2-{3-[(2-fluorobenzyl)oxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5164406.png)
![3-phenyl-5-(phenylsulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5164417.png)


![3-butoxy-N-({[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5164442.png)
